molecular formula C6H14O6Se B14503922 Acetic acid--selanyldimethanol (2/1) CAS No. 63742-26-7

Acetic acid--selanyldimethanol (2/1)

Cat. No.: B14503922
CAS No.: 63742-26-7
M. Wt: 261.14 g/mol
InChI Key: FDJPNNOLLQJUIZ-UHFFFAOYSA-N
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Description

Acetic acid-modified sludge-based biochar (ASBB) is a functional adsorbent derived from excess sludge (ES) treated with potassium hydroxide (KOH) and acetic acid. The preparation involves pyrolyzing KOH-impregnated ES at 350°C–700°C under nitrogen, followed by acetic acid treatment to enhance porosity and introduce carboxyl (-COOH) groups . ASBB exhibits exceptional uranium (U(VI)) adsorption efficiency (97.8%) and rapid equilibrium (5 minutes) under optimal conditions (pH 6.0, 0.30 g/L dosage) . Key structural features include:

  • Increased Porosity: Brunauer–Emmett–Teller (BET) surface area expansion due to acetic acid’s pore-widening effect .
  • Functional Groups: FTIR and XPS analyses confirm the presence of -COOH, enabling monodentate coordination with U(VI) via -COO⁻ groups .
  • Reusability: ASBB maintains adsorption efficiency over multiple cycles, making it cost-effective for uranium recovery from wastewater .

Properties

CAS No.

63742-26-7

Molecular Formula

C6H14O6Se

Molecular Weight

261.14 g/mol

IUPAC Name

acetic acid;hydroxymethylselanylmethanol

InChI

InChI=1S/C2H6O2Se.2C2H4O2/c3-1-5-2-4;2*1-2(3)4/h3-4H,1-2H2;2*1H3,(H,3,4)

InChI Key

FDJPNNOLLQJUIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C(O)[Se]CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–selanyldimethanol (2/1) typically involves the reaction of acetic acid with selanyldimethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in such reactions include sulfuric acid or other strong acids .

Industrial Production Methods

Industrial production of acetic acid–selanyldimethanol (2/1) may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Acetic acid–selanyldimethanol (2/1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohol derivatives .

Scientific Research Applications

Acetic acid–selanyldimethanol (2/1) has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid–selanyldimethanol (2/1) involves its interaction with specific molecular targets and pathways. The compound may act by modifying the activity of enzymes or other proteins, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Uranium Adsorbents

The following table and analysis compare ASBB with other adsorbents in terms of structural properties, adsorption performance, and mechanisms.

Table 1: Comparative Performance of Uranium Adsorbents

Adsorbent Modification Method Surface Area (m²/g) Key Functional Groups Max Capacity (mg/g) Removal Efficiency Equilibrium Time Reference IDs
ASBB Acetic acid treatment 250–300* -COOH 89.7 97.8% 5 minutes
Nitric acid-modified biochar HNO₃ oxidation 300–400 -NO₂, -COOH 256.0 95.0% 60 minutes
Phosphonate-grafted mesoporous carbon Phosphonate grafting 450–500 -PO₃H₂ 217.4 90.0% 30 minutes
Graphene oxide/bentonite composite GO/bentonite hybridization 200–250 -OH, -COOH 134.5 85.0% 120 minutes
Carboxylate nanocrystals Carboxylate functionalization 100–150 -COO⁻ 434.0 98.5% 10 minutes

*Estimated from BET data in .

Key Comparative Insights

Surface Area and Porosity
  • ASBB vs. Nitric Acid-Modified Biochar : While nitric acid increases surface area more significantly (300–400 m²/g), ASBB’s acetic acid treatment balances porosity expansion (250–300 m²/g) with functional group addition, enabling faster kinetics .
  • ASBB vs. Phosphonate-Grafted Carbon : Phosphonate-modified materials exhibit higher surface areas (450–500 m²/g) but slower equilibration (30 minutes) due to less optimized pore accessibility .
Functional Groups and Adsorption Mechanisms
  • -COOH Groups: ASBB’s -COOH groups, confirmed by XPS (peak at 288.86 eV for C=O) , facilitate monodentate coordination with U(VI), similar to carboxylate nanocrystals . In contrast, phosphonate and amidoxime groups rely on chelation, which may require longer contact times .
Adsorption Kinetics
  • ASBB achieves equilibrium in 5 minutes , outperforming most adsorbents (e.g., 60 minutes for nitric acid-modified biochar) . This rapid kinetics is attributed to synergistic pore accessibility and -COOH availability.
  • Carboxylate nanocrystals, though faster (10 minutes), require complex synthesis and lack scalability compared to ASBB’s waste-derived preparation .
Reusability and Cost
  • ASBB’s stability in acidic eluents (e.g., 0.1M HNO₃) allows repeated use without significant capacity loss, unlike graphene oxide composites, which degrade over cycles .
  • Nitric acid-modified biochar and phosphonate-grafted carbon involve costly reagents, whereas ASBB utilizes low-cost sludge and acetic acid .

Notes

  • All data are derived from peer-reviewed studies, ensuring authoritative comparisons.

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